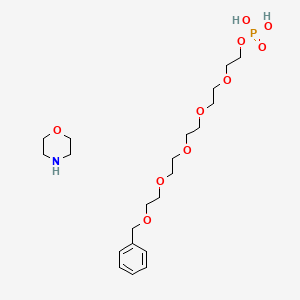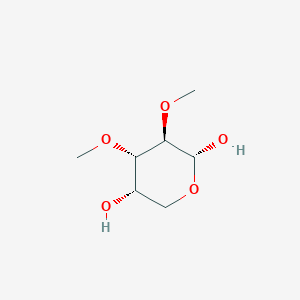
2,3-Di-O-methyl-alpha-L-arabinopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di-O-methyl-alpha-L-arabinopyranose is a methylated derivative of L-arabinose, a naturally occurring pentose sugar. This compound has the molecular formula C7H14O5 and a molecular weight of 178.1831 . It is characterized by the presence of two methoxy groups at the 2nd and 3rd positions of the arabinopyranose ring.
Vorbereitungsmethoden
The synthesis of 2,3-Di-O-methyl-alpha-L-arabinopyranose typically involves the methylation of L-arabinose. The process begins with the protection of hydroxyl groups, followed by selective methylation at the desired positions. Common reagents used in this process include methyl iodide and a strong base such as sodium hydride. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure selective methylation .
Analyse Chemischer Reaktionen
2,3-Di-O-methyl-alpha-L-arabinopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3-Di-O-methyl-alpha-L-arabinopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology: This compound is used in the study of carbohydrate metabolism and enzyme specificity. It serves as a substrate for various glycosidases and transferases.
Medicine: Research into its potential medicinal properties is ongoing. It may serve as a precursor for the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 2,3-Di-O-methyl-alpha-L-arabinopyranose involves its interaction with specific enzymes and receptors. In biological systems, it can act as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. The methoxy groups at the 2nd and 3rd positions influence the compound’s binding affinity and specificity for these enzymes .
Vergleich Mit ähnlichen Verbindungen
2,3-Di-O-methyl-alpha-L-arabinopyranose can be compared with other methylated sugars such as:
2,3-Di-O-methyl-D-glucopyranose: Similar in structure but derived from glucose.
2,3-Di-O-methyl-D-mannopyranose: Derived from mannose and has different stereochemistry.
2,3-Di-O-methyl-D-galactopyranose: Derived from galactose and used in similar research applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of methoxy groups at the 2nd and 3rd positions, which influence its reactivity and interactions with enzymes.
Eigenschaften
CAS-Nummer |
86117-11-5 |
|---|---|
Molekularformel |
C7H14O5 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-3,4-dimethoxyoxane-2,5-diol |
InChI |
InChI=1S/C7H14O5/c1-10-5-4(8)3-12-7(9)6(5)11-2/h4-9H,3H2,1-2H3/t4-,5-,6+,7+/m0/s1 |
InChI-Schlüssel |
BAPQKKJFHFYDMJ-VWDOSNQTSA-N |
Isomerische SMILES |
CO[C@H]1[C@H](CO[C@H]([C@@H]1OC)O)O |
Kanonische SMILES |
COC1C(COC(C1OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


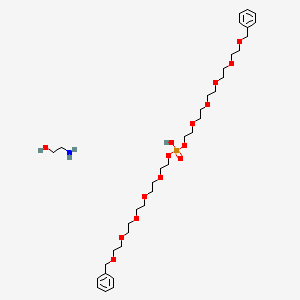
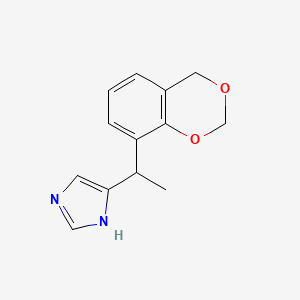
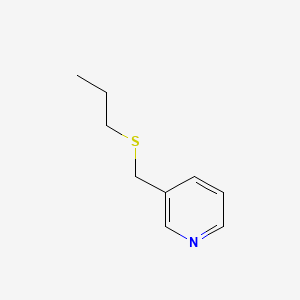
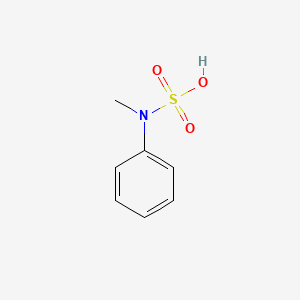
![oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one](/img/structure/B12713846.png)
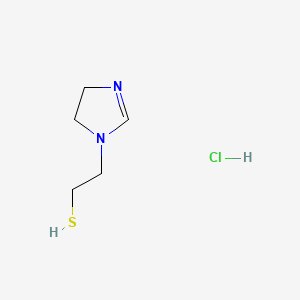
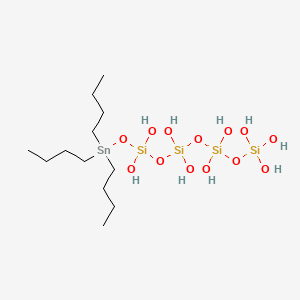
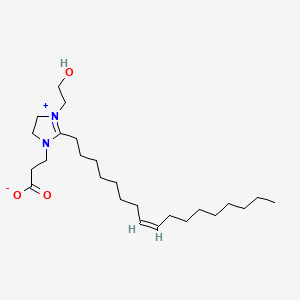
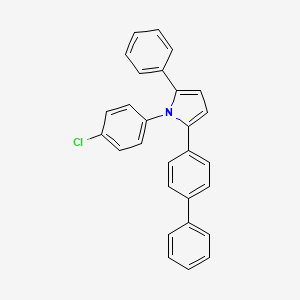
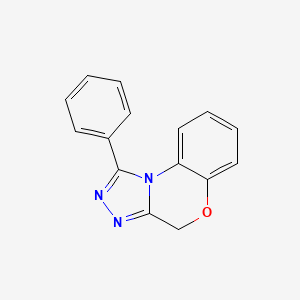
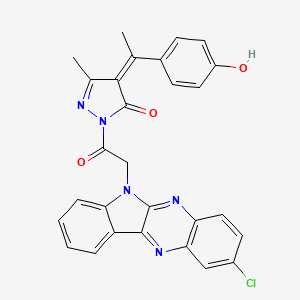
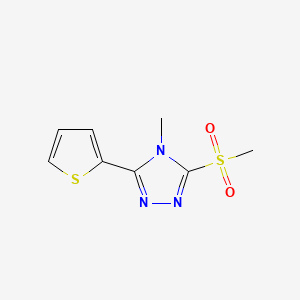
![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)
